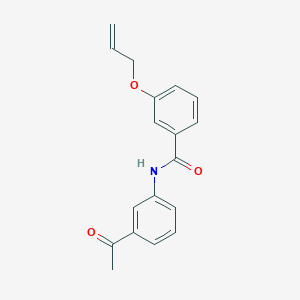
N-(3-acetylphenyl)-3-(allyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-(allyloxy)benzamide, also known as AP-3, is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promising results in a range of scientific applications, including as a potential treatment for various diseases.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(allyloxy)benzamide involves its ability to bind to the active site of targeted enzymes, inhibiting their activity. This can have a range of effects on cellular processes, depending on the specific enzyme targeted.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-(allyloxy)benzamide has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. This could have implications for the treatment of diseases such as cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetylphenyl)-3-(allyloxy)benzamide in lab experiments is its ability to selectively inhibit the activity of targeted enzymes. This can make it a useful tool for studying specific cellular processes. However, one limitation is that the compound may have off-target effects on other enzymes, which could complicate interpretation of results.
Future Directions
There are many potential future directions for research involving N-(3-acetylphenyl)-3-(allyloxy)benzamide. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-3-(allyloxy)benzamide involves the reaction of 3-allyloxyaniline with 3-acetylbenzoyl chloride in the presence of a base catalyst. This reaction results in the formation of N-(3-acetylphenyl)-3-(allyloxy)benzamide, which can then be purified and used for further research.
Scientific Research Applications
N-(3-acetylphenyl)-3-(allyloxy)benzamide has been studied extensively for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes, which could make it a useful tool for studying enzyme function and regulation.
properties
Product Name |
N-(3-acetylphenyl)-3-(allyloxy)benzamide |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H17NO3/c1-3-10-22-17-9-5-7-15(12-17)18(21)19-16-8-4-6-14(11-16)13(2)20/h3-9,11-12H,1,10H2,2H3,(H,19,21) |
InChI Key |
LCAWVMIWYFFMAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)







![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)

![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)
![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)
